molecular formula C17H13N3O5S2 B4563607 (E)-N-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]-3-(2-NITROPHENYL)-2-PROPENAMIDE

(E)-N-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]-3-(2-NITROPHENYL)-2-PROPENAMIDE

Cat. No.: B4563607
M. Wt: 403.4 g/mol
InChI Key: MPIHACPXYYCICD-RMKNXTFCSA-N
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Description

(E)-N-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]-3-(2-NITROPHENYL)-2-PROPENAMIDE is a complex organic compound that features a benzothiazole ring substituted with a methylsulfonyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]-3-(2-NITROPHENYL)-2-PROPENAMIDE typically involves multi-step organic reactions. The starting materials often include 2-aminobenzothiazole, which undergoes sulfonylation to introduce the methylsulfonyl group. This is followed by a condensation reaction with 2-nitrobenzaldehyde under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]-3-(2-NITROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Electrophilic substitution can be facilitated by reagents such as halogens and nitrating agents.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amines, nitro derivatives, and substituted benzothiazoles.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]-3-(2-NITROPHENYL)-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of (E)-N-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]-3-(2-NITROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The nitrophenyl group can undergo redox reactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: An aniline derivative with similar substitution patterns.

    2,2’-Bipyridyl: A bidentate ligand used in coordination chemistry.

Uniqueness

(E)-N-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]-3-(2-NITROPHENYL)-2-PROPENAMIDE is unique due to its combination of a benzothiazole ring with a nitrophenyl group and a methylsulfonyl substituent. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

(E)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-(2-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5S2/c1-27(24,25)12-7-8-13-15(10-12)26-17(18-13)19-16(21)9-6-11-4-2-3-5-14(11)20(22)23/h2-10H,1H3,(H,18,19,21)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIHACPXYYCICD-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-N-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]-3-(2-NITROPHENYL)-2-PROPENAMIDE
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(E)-N-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]-3-(2-NITROPHENYL)-2-PROPENAMIDE
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(E)-N-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]-3-(2-NITROPHENYL)-2-PROPENAMIDE
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(E)-N-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]-3-(2-NITROPHENYL)-2-PROPENAMIDE
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(E)-N-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]-3-(2-NITROPHENYL)-2-PROPENAMIDE
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(E)-N-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]-3-(2-NITROPHENYL)-2-PROPENAMIDE

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